Cas no 2171254-22-9 ((2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid)

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid structure
2171254-22-9 structure
商品名:(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid
CAS番号:2171254-22-9
MF:C28H34N2O5
メガワット:478.579967975616
CID:6006437
PubChem ID:165515837

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid
    • EN300-1497976
    • (2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
    • EN300-1501943
    • (2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid
    • 2171254-22-9
    • インチ: 1S/C28H34N2O5/c1-2-7-25(27(32)33)30-26(31)19-14-12-18(13-15-19)16-29-28(34)35-17-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,18-19,24-25H,2,7,12-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t18?,19?,25-/m1/s1
    • InChIKey: BLZXKKFRFMQFBR-ZPHNUYGRSA-N
    • ほほえんだ: O=C(C1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)N[C@@H](C(=O)O)CCC

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 713
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 105Ų

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1501943-10000mg
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1501943-50mg
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1501943-500mg
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1501943-10.0g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
10.0g
$14487.0 2023-07-10
Enamine
EN300-1501943-0.05g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
0.05g
$2829.0 2023-07-10
Enamine
EN300-1501943-0.5g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
0.5g
$3233.0 2023-07-10
Enamine
EN300-1501943-2.5g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
2.5g
$6602.0 2023-07-10
Enamine
EN300-1501943-0.25g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
0.25g
$3099.0 2023-07-10
Enamine
EN300-1501943-1.0g
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
1.0g
$3368.0 2023-07-10
Enamine
EN300-1501943-100mg
(2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}pentanoic acid
2171254-22-9
100mg
$2963.0 2023-09-27

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid 関連文献

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acidに関する追加情報

Introduction to (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic Acid (CAS No. 2171254-22-9)

(2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171254-22-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is intricate and sophisticated, featuring multiple functional groups that contribute to its unique chemical properties. The presence of a fluoren-9-ylmethoxycarbonyl moiety and a cyclohexylformamido group highlights its potential as a building block for more complex drug candidates. These structural features not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. Its chiral center at the (2R) position contributes to its enantiomeric purity, which is critical for ensuring the efficacy and safety of drug candidates.

One of the most compelling aspects of this compound is its ability to interact with specific proteins in a highly selective manner. The fluoren-9-ylmethoxycarbonyl group enhances binding affinity by providing a hydrophobic surface that complements the binding pockets of target proteins. This selectivity is essential for minimizing side effects and improving overall therapeutic outcomes. Additionally, the cyclohexylformamido moiety contributes to the compound's stability in biological environments, ensuring that it remains active over extended periods.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are employed to construct the complex molecular framework efficiently. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allows researchers to confirm the structural integrity of the final product.

In clinical research, the (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid has been evaluated in preclinical models for its potential therapeutic benefits. Preliminary studies suggest that it may have anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its ability to modulate signaling pathways associated with cancer cell proliferation has been observed in vitro. These findings have prompted further investigation into its potential as a lead compound for new drug development.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques are used to predict how it interacts with biological targets at the atomic level. These simulations help researchers design derivatives with improved properties by identifying key structural features that enhance binding affinity and selectivity. Additionally, computational methods are employed to assess pharmacokinetic parameters, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for evaluating drug candidate suitability.

The development of novel pharmaceuticals is a multidisciplinary effort that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid serves as an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery. Its complex structure and promising biological activity make it a valuable tool for understanding disease mechanisms and developing new treatments.

As research continues to evolve, new methodologies and technologies are being developed to enhance the efficiency and effectiveness of drug discovery processes. The use of artificial intelligence (AI) and machine learning (ML) algorithms is increasingly being employed to identify potential drug candidates from large chemical libraries rapidly. These computational tools can predict the biological activity of compounds based on their structural features, significantly reducing the time required for experimental validation.

The future prospects for this compound are bright, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Researchers are investigating its potential use in treating neurological disorders by targeting specific receptors involved in neurotransmitter signaling. Additionally, its anti-cancer properties are being explored further through preclinical trials designed to evaluate its efficacy and safety profile in animal models.

In conclusion, the (2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid represents a significant advancement in pharmaceutical research due to its complex structure and promising biological activities. Its development underscores the importance of interdisciplinary collaboration and innovative technologies in advancing our understanding of disease mechanisms and developing effective treatments.

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